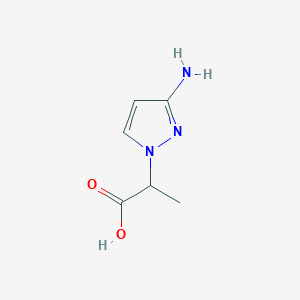
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methoxyaniline.
Diazotization: The aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield (4-Bromo-3-methoxyphenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield azo compounds or other oxidized derivatives.
Coupling Products: Biaryl compounds are formed through coupling reactions.
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and methoxy substituents influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Bromo-phenyl)hydrazine hydrochloride
- (3-Methoxyphenyl)hydrazine hydrochloride
Comparison:
- (4-Methoxyphenyl)hydrazine hydrochloride: Lacks the bromine substituent, which affects its reactivity and binding properties.
- (4-Bromo-phenyl)hydrazine hydrochloride: Lacks the methoxy group, leading to different electronic and steric effects.
- (3-Methoxyphenyl)hydrazine hydrochloride: The position of the methoxy group is different, influencing its chemical behavior and applications.
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10BrClN2O |
|---|---|
Molecular Weight |
253.52 g/mol |
IUPAC Name |
(4-bromo-3-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
OMPWRCZLJKZHAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


phosphanium bromide](/img/structure/B13151309.png)

![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




